molecular formula C22H24N2O2 B14156306 11-(2-hydroxy-4-methylphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one CAS No. 312947-26-5

11-(2-hydroxy-4-methylphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B14156306
CAS No.: 312947-26-5
M. Wt: 348.4 g/mol
InChI Key: UMCSZBBVDPMJBP-UHFFFAOYSA-N
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Description

11-(2-hydroxy-4-methylphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the class of benzodiazepines. Benzodiazepines are known for their wide range of pharmacological effects, including anxiolytic, hypnotic, and anticonvulsant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(2-hydroxy-4-methylphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through various synthetic routes. One common method involves the cyclization of aminobenzophenones under specific conditions . For instance, the use of microwave-assisted synthesis has been reported, where silica-supported fluoroboric acid acts as a catalyst . This method offers a high yield and efficient reaction time.

Industrial Production Methods

In an industrial setting, continuous flow chemistry is often employed for the large-scale production of benzodiazepines . This method allows for the efficient synthesis of the compound by combining multiple reaction steps into a continuous process. The use of microfluidic systems and automated reactors ensures high precision and reproducibility.

Chemical Reactions Analysis

Types of Reactions

11-(2-hydroxy-4-methylphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Explored for its anxiolytic and antioxidant properties.

    Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.

Mechanism of Action

The mechanism of action of 11-(2-hydroxy-4-methylphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets in the central nervous system . It binds to the benzodiazepine binding site on the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA. This leads to a calming effect on the nervous system, making it useful for treating anxiety and related disorders.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic properties.

    Lorazepam: Known for its use in treating anxiety and insomnia.

    Oxazepam: Used for its anxiolytic and sedative effects.

Uniqueness

11-(2-hydroxy-4-methylphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its hydroxyl and methyl groups contribute to its binding affinity and efficacy at the GABA receptor, making it a valuable compound for further research and development .

Properties

CAS No.

312947-26-5

Molecular Formula

C22H24N2O2

Molecular Weight

348.4 g/mol

IUPAC Name

6-(2-hydroxy-4-methylphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C22H24N2O2/c1-13-8-9-14(18(25)10-13)21-20-17(11-22(2,3)12-19(20)26)23-15-6-4-5-7-16(15)24-21/h4-10,21,23-25H,11-12H2,1-3H3

InChI Key

UMCSZBBVDPMJBP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=CC=CC=C4N2)O

Origin of Product

United States

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